N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide
Description
N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide is a synthetic cyclopentaquinoline derivative characterized by a 9-chloro-substituted bicyclic core and a carboxamide-linked aminopropyl side chain with benzyl(ethyl)amine substitution.
Properties
Molecular Formula |
C25H28ClN3O |
|---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
N-[3-[benzyl(ethyl)amino]propyl]-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide |
InChI |
InChI=1S/C25H28ClN3O/c1-2-29(17-18-8-4-3-5-9-18)15-7-14-27-25(30)19-12-13-21-23(16-19)28-22-11-6-10-20(22)24(21)26/h3-5,8-9,12-13,16H,2,6-7,10-11,14-15,17H2,1H3,(H,27,30) |
InChI Key |
NKSWIJLKDFNFGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=C3CCCC3=N2)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Amidation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine, such as benzyl(ethyl)amine, under conditions that promote amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The chlorine atom at the 9-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic effects could be investigated, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with cyclopentaquinoline-acridine hybrids and related derivatives. Key comparisons are summarized below:
Core Structure and Substitution Patterns
- Cyclopentaquinoline Core: The 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline core is analogous to compounds synthesized via cyclization of anthranilic acid with cyclopentanone in POCl₃ . Derivatives like 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline () share this scaffold but lack the carboxamide side chain.
- Acridine Hybrids: Compounds such as N-[3-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)propyl]acridine-9-carboxamide hydrochloride (3b, ) replace the benzyl(ethyl)amino group with acridine, demonstrating how core heteroaromatic systems influence electronic properties and binding interactions .
Side Chain Variations
The target compound’s N-(3-(benzyl(ethyl)amino)propyl) side chain distinguishes it from analogs with linear alkyl or acridine-linked chains:
Physicochemical Properties
- Melting Points : Linear alkyl chain analogs (e.g., 3b–3d) show decomposition temperatures increasing with chain length (200–240°C), suggesting enhanced stability . The target’s branched side chain may reduce crystallinity, lowering its melting point relative to acridine hybrids.
- Spectroscopic Data: NMR and MS data for analogs () confirm structural integrity. The target’s benzyl(ethyl)amino group would introduce distinct ¹H NMR signals (e.g., aromatic protons at δ 7.2–7.5 ppm, ethyl CH₃ at δ 1.2–1.4 ppm) .
Key Research Findings and Implications
- Chain Length vs. Bioactivity : Longer alkyl chains in acridine hybrids () correlate with improved solubility and binding affinity, though the target’s branched chain may offer unique pharmacokinetic advantages .
Biological Activity
Overview of N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide
This compound is a synthetic compound that has garnered attention for its potential pharmacological properties. It belongs to a class of compounds known as quinolines, which are known for various biological activities.
Chemical Structure and Properties
- Molecular Formula : C22H31N5O
- CAS Number : 902281-60-1
- Molecular Weight : 373.53 g/mol
The compound features a cyclopenta[b]quinoline core, which is often associated with a range of biological activities including antitumor and antimicrobial effects.
Antitumor Activity
Research indicates that quinoline derivatives can exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
-
Mechanism of Action :
- Inhibition of topoisomerase enzymes, leading to DNA damage.
- Modulation of signaling pathways involved in cell cycle regulation.
-
Case Studies :
- A study demonstrated that similar compounds showed IC50 values in the micromolar range against breast cancer cell lines, suggesting potential for further development in oncology.
Antimicrobial Activity
Quinoline derivatives have also been studied for their antibacterial and antifungal properties.
-
Mechanism of Action :
- Disruption of bacterial cell membranes.
- Inhibition of nucleic acid synthesis.
-
Case Studies :
- Compounds with similar structures exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Neuroprotective Effects
Some studies suggest that quinoline derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
-
Mechanism of Action :
- Antioxidant activity reducing oxidative stress.
- Modulation of neurotransmitter levels.
-
Case Studies :
- Research has shown that certain quinoline derivatives improved cognitive function in animal models of Alzheimer’s disease.
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
